Cas no 1806883-01-1 (6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile)

6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile is a fluorinated pyridine derivative with notable reactivity due to its difluoromethyl, fluoro, and nitro substituents. The presence of both electron-withdrawing groups (nitro and fluoro) and the difluoromethyl moiety enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis. The nitrile group further expands its versatility, enabling transformations into carboxylic acids, amides, or heterocycles. This compound’s structural features make it valuable for constructing complex molecules, particularly in medicinal chemistry where fluorinated analogs are sought for their metabolic stability and bioavailability. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile structure
1806883-01-1 structure
Product name:6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile
CAS No:1806883-01-1
MF:C8H4F3N3O2
MW:231.131471633911
CID:4884405

6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile
    • Inchi: 1S/C8H4F3N3O2/c9-5-3-6(7(10)11)13-8(14(15)16)4(5)1-2-12/h3,7H,1H2
    • InChI Key: WDNQGUMQCJIDGE-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(F)F)N=C(C=1CC#N)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 311
  • XLogP3: 1.4
  • Topological Polar Surface Area: 82.5

6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029033275-250mg
6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile
1806883-01-1 95%
250mg
$999.60 2022-03-31
Alichem
A029033275-500mg
6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile
1806883-01-1 95%
500mg
$1,718.70 2022-03-31
Alichem
A029033275-1g
6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile
1806883-01-1 95%
1g
$2,750.25 2022-03-31

Additional information on 6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile

Introduction to 6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile (CAS No. 1806883-01-1)

6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1806883-01-1, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of both difluoromethyl and fluoro substituents, make it a valuable building block for developing novel therapeutic agents.

The nitropyridine core of this compound contributes to its reactivity and functionality, enabling its use in a wide range of synthetic transformations. The acetonitrile group at the 3-position further enhances its utility as a precursor in organic synthesis. These characteristics have positioned 6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile as a compound of interest for researchers exploring new pharmacophores and drug candidates.

In recent years, there has been a growing emphasis on the development of fluorinated compounds in medicinal chemistry due to their enhanced metabolic stability and improved binding affinity to biological targets. The incorporation of fluorine atoms into drug molecules has been shown to modulate their pharmacokinetic properties, making them more effective in clinical settings. The presence of both difluoromethyl and fluoro groups in 6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile aligns with this trend, suggesting its potential as a precursor for next-generation therapeutics.

Recent studies have highlighted the importance of nitroaromatic compounds in drug discovery. The nitro group in this molecule can be readily reduced to an amine, providing a versatile handle for further functionalization. This property has been exploited in the synthesis of various bioactive compounds, including antiviral and anticancer agents. The combination of these functional groups makes 6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile a promising candidate for further exploration in medicinal chemistry.

The agrochemical industry has also shown interest in fluorinated pyridines due to their role as key intermediates in the synthesis of pesticides and herbicides. The structural features of 6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile make it a suitable candidate for developing novel agrochemicals with improved efficacy and environmental safety. Research has demonstrated that fluorinated pyridines can enhance the bioavailability and stability of agrochemical formulations, making them more effective against pests and weeds.

The synthesis of 6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework. These synthetic strategies highlight the compound's complexity and the expertise required to produce it on an industrial scale.

The applications of this compound extend beyond pharmaceuticals and agrochemicals. It has been explored as a ligand in coordination chemistry, where its ability to complex with metal ions can be harnessed for catalytic applications. Additionally, the nitro group can serve as a photoreactive site, enabling its use in photochemical studies and material science research.

In conclusion, 6-(Difluoromethyl)-4-fluoro-2-nitropyridine-3-acetonitrile (CAS No. 1806883-01-1) is a multifunctional compound with significant potential in various scientific fields. Its unique structural features, including the presence of both difluoromethyl, fluoro, and nitro groups, make it a valuable intermediate for synthesizing biologically active molecules. Recent research underscores its importance in drug discovery, agrochemical development, and advanced material science applications.

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